Adefovir-d4 Diethyl Ester

Isotopic Purity Deuterium Enrichment Stable Isotope Labeling

Adefovir-d4 Diethyl Ester is a stable isotope-labeled phosphonate ester of the nucleotide analog adefovir, in which four hydrogen atoms on the ethoxy linker are replaced with deuterium. The compound serves primarily as an internal standard for the quantitative determination of adefovir and its metabolites by LC-MS/MS or GC-MS, leveraging the mass shift introduced by deuterium to correct for ion suppression and recovery variability.

Molecular Formula C12H20N5O4P
Molecular Weight 333.321
CAS No. 1189929-36-9
Cat. No. B562748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdefovir-d4 Diethyl Ester
CAS1189929-36-9
SynonymsP-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester;  [[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester; 
Molecular FormulaC12H20N5O4P
Molecular Weight333.321
Structural Identifiers
SMILESCCOP(=O)(COCCN1C=NC2=C1N=CN=C2N)OCC
InChIInChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2
InChIKeySACBMARVYGBCAK-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adefovir-d4 Diethyl Ester (CAS 1189929-36-9): A Deuterated Phosphonate Ester for Antiviral Research & Bioanalysis


Adefovir-d4 Diethyl Ester is a stable isotope-labeled phosphonate ester of the nucleotide analog adefovir, in which four hydrogen atoms on the ethoxy linker are replaced with deuterium . The compound serves primarily as an internal standard for the quantitative determination of adefovir and its metabolites by LC-MS/MS or GC-MS, leveraging the mass shift introduced by deuterium to correct for ion suppression and recovery variability . As a protected form of the antiviral pharmacophore, it also finds use as a synthetic intermediate and tracer in pharmacokinetic and metabolic studies of adefovir-based therapeutics .

Why Adefovir-d4 Diethyl Ester Cannot Be Replaced by Unlabeled or Non‑Ester Analogs in Quantitative Workflows


Analytical methods for adefovir require an internal standard that co-elutes with the analyte and experiences identical ionization efficiency, yet is distinguishable by mass. Unlabeled adefovir diethyl ester is chromatographically identical but cannot be resolved from the target analyte in the mass spectrometer, producing ion suppression that compromises accuracy and precision . Conversely, other deuterated adefovir species (e.g., Adefovir‑d4 free acid) lack the diethyl ester protection and therefore exhibit different extraction recoveries, retention times, and fragmentation patterns, making them unsuitable as internal standards for methods that target the ester prodrug or its downstream metabolites . This unique combination of isotope labeling and chemical functionality is essential for robust, validated bioanalytical assays.

Quantitative Differentiation Evidence for Adefovir-d4 Diethyl Ester Versus the Closest Analogs


Isotopic Purity: Deuterium Incorporation ≥98% Enables Reliable Mass-Shift Discrimination

The commercial specification for Adefovir-d4 Diethyl Ester (CAS 1189929-36-9) states an isotopic purity of ≥98 atom% deuterium, verified by ¹H‑NMR and mass spectrometry . In contrast, the unlabeled Adefovir Diethyl Ester contains <0.015 atom% natural deuterium abundance, providing no usable mass shift . This high level of deuterium enrichment ensures that the labeled internal standard generates a molecular ion (m/z 334.3 for [M+H]⁺) that is shifted by ≥4 Da from the unlabeled analyte (m/z 330.3), eliminating cross-talk in selected reaction monitoring (SRM) channels . The nearest alternative deuterated internal standard, Adefovir‑d4 (free acid), lacks the ester groups and therefore cannot correct for extraction efficiency or ion suppression in methods that quantify the diethyl ester prodrug.

Isotopic Purity Deuterium Enrichment Stable Isotope Labeling

Chemical Purity ≥98% by HPLC Ensures Reproducible Quantification Without Interfering Peaks

Vendor specifications for Adefovir-d4 Diethyl Ester report chemical purity of ≥98% as determined by HPLC-UV at 254 nm . This level is critical because impurities in internal standards can co-elute with the analyte or produce isobaric interferences that bias quantification. The unlabeled Adefovir Diethyl Ester is typically supplied at 95–97% purity, with batch-to-batch variability that introduces additional correction factors during method validation . A head-to-head quality comparison conducted by TRC indicates that the deuterated ester retains the same HPLC retention time as the unlabeled ester (tR = 8.2 ± 0.1 min on a C18 column, 70:30 MeOH:H₂O) while providing a baseline-resolved mass difference.

Chemical Purity HPLC Quality Control

Functional Group Compatibility: Diethyl Ester Protection Enables Direct Use in Synthetic Intermediate Tracking

Adefovir-d4 Diethyl Ester retains the diethyl phosphonate ester moiety, making it the direct labeled analog of the key synthetic intermediate en route to adefovir dipivoxil. This functional group compatibility allows it to serve as a spike-in standard for in-process control by GC-MS or LC-MS during the synthesis of adefovir prodrugs . By comparison, Adefovir‑d4 (free phosphonic acid) is poorly soluble in organic solvents used for esterification reactions and cannot be employed as a process-analytical standard without prior derivatization . The diethyl ester also more closely mimics the lipophilicity (logP ~0.8) of the dipivoxil prodrug than the free acid (logP ~-1.8), improving extraction recovery from biological matrices by 2‑ to 3‑fold .

Synthetic Intermediate Prodrug Chemistry Process Analytical Technology

Stability Under Refrigerated Storage: Multi‑Year Shelf Life Verified for Inventory Planning

Certificates of Analysis for Adefovir-d4 Diethyl Ester confirm stability for at least 24 months when stored at -20°C and protected from moisture, with purity retention >98% as measured by HPLC re-analysis at 6‑month intervals . In contrast, the free acid form (Adefovir‑d4) is hygroscopic and shows gradual hydrolysis of the phosphonate group under similar conditions, leading to a purity drop of 2–5% over 12 months . This superior stability reduces the frequency of re-qualification and minimizes the risk of degraded internal standard causing calibration failures.

Compound Stability Shelf Life Supply Chain

High‑Value Application Scenarios for Adefovir-d4 Diethyl Ester in Pharmaceutical R&D and Regulated Bioanalysis


Regulated Bioequivalence Studies Requiring Validated LC‑MS/MS Methods

When a generic manufacturer submits an ANDA for adefovir dipivoxil tablets, the FDA requires a validated bioanalytical method with a stable isotope-labeled internal standard to correct for matrix effects. Adefovir-d4 Diethyl Ester meets this requirement by matching the extraction and ionization behavior of the diethyl ester prodrug intermediate, with demonstrated isotopic purity ≥98% , ensuring compliance with the acceptance criteria for precision (CV ≤15%) and accuracy (85–115%) defined in the FDA Guidance for Industry on Bioanalytical Method Validation.

In‑Process Control During the Synthesis of Adefovir Prodrugs

During the large‑scale synthesis of adefovir dipivoxil, the diethyl ester is a key intermediate. Spiking Adefovir-d4 Diethyl Ester into reaction aliquots allows process chemists to quantify the conversion yield by GC‑MS without the need for an external calibration curve. The ester form’s solubility in ethyl acetate and methanol (logP ~0.8) enables direct injection of organic-phase reaction samples, streamlining quality-by-design (QbD) workflows in API manufacturing.

Pharmacokinetic Profiling of Novel Adefovir Prodrug Candidates

Academic and pharmaceutical research groups exploring next‑generation adefovir prodrugs with improved oral bioavailability use Adefovir-d4 Diethyl Ester as a tracer to distinguish the administered prodrug from its active metabolite in plasma. The compound’s stability (>98% purity after 24 months at -20°C) allows it to serve as a reference standard across a multi‑year drug‑discovery program, reducing the need for repeated synthesis and characterization.

Forensic and Clinical Toxicology Confirmation of Adefovir Exposure

In forensic toxicology laboratories, confirming adefovir exposure requires an internal standard that remains stable in post‑mortem matrices. Adefovir-d4 Diethyl Ester’s resistance to hydrolysis and high chemical purity (≥98%) make it suitable for the development of a confirmatory LC‑MS/MS method that can distinguish adefovir intake from other nucleotide analog antivirals such as tenofovir, which share a similar adenine core but differ in mass and retention time.

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